molecular formula C17H19N5O4S B2643183 N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-phenylmethanesulfonamide CAS No. 1396876-44-0

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-phenylmethanesulfonamide

Cat. No. B2643183
M. Wt: 389.43
InChI Key: FTZJMYCTMMVLDV-UHFFFAOYSA-N
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Description

The compound appears to contain a tetrazole group, a phenyl group, a methanesulfonamide group, and a methoxyethyl group . Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms, and they are known for their energetic properties and use in pharmaceuticals. Methanesulfonamides are a type of sulfonamide, which are often used in medicinal chemistry due to their bioactive properties. The methoxyethyl group is a common functional group in organic chemistry, consisting of a methoxy group attached to an ethyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the tetrazole group might undergo reactions like hydrogenation or substitution, while the methanesulfonamide group might participate in hydrolysis or condensation reactions .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

Compounds with sulfonamide groups have been utilized in asymmetric synthesis, as seen in the work on cyclopropanation catalyzed by rhodium(II) complexes. These complexes, which include sulfonamide ligands, facilitate highly enantioselective and diastereoselective synthesis of cyclopropanes, demonstrating the potential of sulfonamide derivatives in catalysis and asymmetric synthesis H. Davies et al., 1996.

Chromogenic and Fluorogenic Probes

Tetrazole derivatives have been synthesized for use as chromogenic and fluorogenic probes. For instance, a water-soluble tetrazolium salt was developed as a sensitive chromogenic indicator for NADH and cell viability, highlighting the utility of tetrazole-based compounds in biochemical assays and cell biology M. Ishiyama et al., 1997.

Crystallography and Molecular Docking

Crystallographic analysis and molecular docking studies of tetrazole derivatives, such as 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, offer insights into their potential interactions with biological targets. These studies are foundational for the design of new drugs and for understanding the structural basis of their activity B. J. Al-Hourani et al., 2015.

Antioxidant Activity

Research on benzene sulfonamide derivatives has demonstrated their potential antioxidant activity. Compounds with specific sulfonamide groups have shown radical scavenging properties, which could be beneficial in developing treatments for oxidative stress-related diseases G. Lavanya et al., 2014.

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. For example, compounds containing a tetrazole group can be explosive under certain conditions. Therefore, proper safety measures should be taken when handling this compound .

Future Directions

The future research directions for this compound could involve studying its potential applications in fields like pharmaceuticals, materials science, or chemical synthesis. Additionally, more studies could be conducted to fully understand its physical and chemical properties, reactivity, and safety profile .

properties

IUPAC Name

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-26-12-11-21-17(23)22(20-19-21)16-9-7-15(8-10-16)18-27(24,25)13-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZJMYCTMMVLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-phenylmethanesulfonamide

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